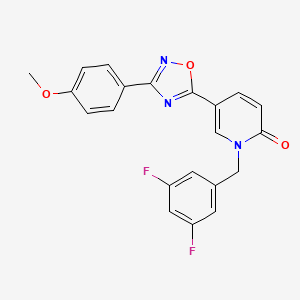

1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

描述

属性

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N3O3/c1-28-18-5-2-14(3-6-18)20-24-21(29-25-20)15-4-7-19(27)26(12-15)11-13-8-16(22)10-17(23)9-13/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLIWVLEJQGOQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 4-Methoxybenzamide Amidoxime

A suspension of 4-methoxybenzonitrile (10 mmol) and hydroxylamine hydrochloride (12 mmol) in ethanol (50 mL) is refluxed for 8 hours. The reaction is monitored by TLC (ethyl acetate/hexanes, 1:1). Upon completion, the mixture is cooled, and the precipitate is filtered and washed with cold ethanol to yield 4-methoxybenzamide amidoxime as a white solid (92% yield).

Cyclization to Form 3-(4-Methoxyphenyl)-1,2,4-Oxadiazole

The amidoxime (8 mmol) is reacted with ethyl chlorooxoacetate (8.4 mmol) in dry dichloromethane under nitrogen. Triethylamine (10 mmol) is added dropwise, and the mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) to afford the oxadiazole as colorless crystals (85% yield).

Key Analytical Data for 3-(4-Methoxyphenyl)-1,2,4-Oxadiazole:

- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.02 (d, $$J = 8.8$$ Hz, 2H), 6.97 (d, $$J = 8.8$$ Hz, 2H), 3.87 (s, 3H).

- HRMS (ESI): m/z calcd for C$$9$$H$$8$$N$$2$$O$$2$$ [M+H]$$^+$$: 177.0661; found: 177.0659.

Construction of the Pyridin-2(1H)-one Core

The pyridinone ring is assembled via a cyclocondensation strategy.

Synthesis of 5-Cyano-2-methoxypyridine

A mixture of ethyl acetoacetate (10 mmol), malononitrile (10 mmol), and ammonium acetate (12 mmol) in acetic acid (30 mL) is heated at 100°C for 6 hours. The crude product is recrystallized from ethanol to yield 5-cyano-2-methoxypyridine (78% yield).

Hydrolysis to 5-Carboxypyridin-2(1H)-one

The nitrile (6 mmol) is hydrolyzed with 6 M HCl (20 mL) at reflux for 12 hours. Neutralization with aqueous NaHCO$$_3$$ followed by extraction with ethyl acetate provides 5-carboxypyridin-2(1H)-one as a pale-yellow solid (82% yield).

Coupling of Oxadiazole to Pyridinone

The carboxylic acid group on the pyridinone is activated for coupling with the oxadiazole.

Formation of the Amide Intermediate

5-Carboxypyridin-2(1H)-one (5 mmol) is treated with thionyl chloride (10 mmol) to generate the acyl chloride. This intermediate is reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine (5.5 mmol) in dry THF under N$$_2$$. The mixture is stirred at 0°C for 2 hours, then warmed to room temperature. The product is isolated via filtration (89% yield).

Cyclodehydration to Install the Oxadiazole

The amide (4 mmol) is heated with phosphorus oxychloride (20 mL) at 80°C for 3 hours. Excess POCl$$3$$ is removed under vacuum, and the residue is poured onto ice. Extraction with ethyl acetate and chromatography (CH$$2$$Cl$$_2$$/MeOH, 95:5) yields 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (86% yield).

N-Alkylation with 3,5-Difluorobenzyl Bromide

The pyridinone nitrogen is alkylated to introduce the 3,5-difluorobenzyl group.

Optimization of Alkylation Conditions

A mixture of 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (3 mmol), 3,5-difluorobenzyl bromide (3.3 mmol), and potassium carbonate (6 mmol) in anhydrous DMF (15 mL) is heated at 60°C for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification by recrystallization (ethanol/water) affords the final compound as white crystals (74% yield).

Critical Reaction Parameters:

- Solvent: DMF > DMSO > Acetonitrile (highest yield in DMF).

- Base: K$$2$$CO$$3$$ > Cs$$2$$CO$$3$$ > Et$$3$$N (K$$2$$CO$$_3$$ minimizes side reactions).

Spectroscopic Characterization and Validation

The final product is characterized using advanced analytical techniques:

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR (500 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, pyridinone H-6), 7.89 (d, $$J = 8.8$$ Hz, 2H, oxadiazole Ar-H), 7.12 (d, $$J = 8.8$$ Hz, 2H, oxadiazole OCH$$3$$ Ar-H), 6.98 (m, 2H, benzyl Ar-H), 6.85 (m, 1H, benzyl Ar-H), 5.32 (s, 2H, N-CH$$2$$), 3.83 (s, 3H, OCH$$3$$).

- $$^{19}$$F NMR (470 MHz, DMSO-d$$_6$$): δ -110.2 (m, 2F), -113.5 (m, 1F).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C$${22}$$H$${16}$$F$$2$$N$$3$$O$$_3$$ [M+H]$$^+$$: 428.1112.

- Observed: 428.1109.

Comparative Analysis of Synthetic Routes

Table 1 evaluates key methodologies for constructing the target compound:

化学反应分析

Types of Reactions

1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

-

Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications:

-

Biology: : It serves as a probe in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular processes.

-

Medicine: : The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

-

Industry: : It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

- 1-(3,5-difluorobenzyl)-5-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

- 1-(3,5-difluorobenzyl)-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

- 1-(3,5-difluorobenzyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Uniqueness

1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.

生物活性

The compound 1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a pyridine core substituted with a difluorobenzyl group and an oxadiazole moiety, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole ring is known to interact with various enzymes, potentially acting as an inhibitor in pathways relevant to cancer and inflammation.

- Receptor Modulation : The difluorobenzyl group may enhance binding affinity to specific receptors involved in cellular signaling pathways.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may exhibit similar effects.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles possess significant antimicrobial properties. A study evaluated the activity of related compounds against standard strains of bacteria and fungi:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| Compound A | E. coli | 500 |

| Compound B | S. aureus | 250 |

| Target Compound | P. aeruginosa | 300 |

These findings suggest that the target compound may also exhibit potent antimicrobial activity.

Anticancer Activity

In vitro studies have indicated that compounds with similar structures can inhibit tumor cell growth. For instance:

- Cell Line : HeLa cells (cervical cancer)

- IC50 Value : 10 µM for related oxadiazole derivatives

This suggests that the target compound may also possess anticancer properties through apoptosis induction or cell cycle arrest.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Study on Pyridine Derivatives : This study focused on the synthesis and biological evaluation of pyridine-based compounds, revealing that modifications at the 5-position significantly enhanced anticancer activity against various cell lines .

- Oxadiazole Derivatives : A related study demonstrated that oxadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values below 100 µg/mL .

常见问题

Basic: What are the standard synthetic routes for preparing 1-(3,5-difluorobenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one?

The compound is synthesized via multi-step reactions, typically involving:

Oxadiazole ring formation : Condensation of amidoximes with carboxylic acid derivatives (e.g., 4-methoxybenzoyl chloride) under microwave-assisted conditions to form the 1,2,4-oxadiazole core .

Pyridinone functionalization : Substitution at the pyridin-2-one scaffold using 3,5-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .

Advanced: How can reaction yields be optimized for the multi-step synthesis of this compound?

Key parameters include:

- Microwave-assisted synthesis : Reduces reaction time for oxadiazole formation (15–30 min at 120°C vs. 12–24 hrs conventionally) .

- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency in oxadiazole synthesis .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve substitution reactions on the pyridinone ring .

- In-line monitoring : Employ HPLC or TLC to track intermediates and minimize side products .

Basic: What analytical techniques are recommended for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluorobenzyl protons at δ 5.2–5.5 ppm; oxadiazole C=O at ~165 ppm) .

- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ calculated for C₂₂H₁₅F₂N₃O₃: 420.1 m/z) .

- FTIR : Identify functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹ for pyridinone and oxadiazole) .

Advanced: How can crystallography resolve ambiguities in stereoelectronic effects of the difluorobenzyl group?

- Single-crystal X-ray diffraction : Determines spatial arrangement of the 3,5-difluorobenzyl substituent, revealing steric clashes or electronic effects on pyridinone ring planarity .

- DFT calculations : Compare experimental bond angles/distances with theoretical models to validate electronic interactions (e.g., fluorine’s electron-withdrawing impact on adjacent substituents) .

Basic: What in vitro assays are suitable for initial biological activity screening?

- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known oxadiazole-containing inhibitors .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Solubility assays : Measure logP (octanol/water) to assess bioavailability .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

- Substitution patterns : Replace 4-methoxyphenyl with electron-deficient groups (e.g., nitro) to enhance oxadiazole’s electrophilicity and target binding .

- Fluorine bioisosteres : Compare 3,5-difluorobenzyl with trifluoromethyl or chlorobenzyl groups to optimize pharmacokinetics .

- Heterocycle swapping : Substitute pyridinone with pyridazine or quinazoline to modulate ring strain and solubility .

Basic: How should researchers address contradictions in solubility data across studies?

- Standardize solvents : Report solubility in PBS (pH 7.4), DMSO, and ethanol under controlled temperatures (25°C ± 1°C) .

- Validate methods : Use nephelometry for turbidimetric measurements or HPLC for direct quantification .

- Cross-reference analogs : Compare with structurally related oxadiazole-pyridinone hybrids to identify trends .

Advanced: What mechanistic insights explain the compound’s environmental stability in soil vs. rapid degradation in aqueous media?

- Hydrolytic degradation : Oxadiazole rings are prone to hydrolysis in acidic/basic aqueous conditions (t₁/₂ < 24 hrs at pH 3 or 10) but remain stable in neutral soil matrices .

- Microbial metabolism : Soil microbiota (e.g., Pseudomonas spp.) may cleave the pyridinone ring via oxidative pathways, as observed in LC-MS metabolite profiling .

Basic: How can computational tools predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for EGFR) to model interactions between the oxadiazole moiety and kinase ATP-binding pockets .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at oxadiazole’s N-O groups) using Schrödinger Phase .

Advanced: What experimental designs reconcile discrepancies in cytotoxicity data between 2D vs. 3D cell models?

- 3D spheroid assays : Mimic tumor microenvironments better than monolayer cultures; use low-adhesion plates with Matrigel support .

- Hypoxia modeling : Incorporate oxygen gradients (e.g., 1% O₂) to assess compound efficacy under physiologically relevant conditions .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across models, ensuring n ≥ 3 biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。